molecular formula C24H22N2O7 B1184206 PAAFOUOBLJGIRE-CJWFJHMDSA-N

PAAFOUOBLJGIRE-CJWFJHMDSA-N

Cat. No.: B1184206
M. Wt: 450.447
InChI Key: PAAFOUOBLJGIRE-CJWFJHMDSA-N
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Description

The compound with the identifier PAAFOUOBLJGIRE-CJWFJHMDSA-N corresponds to the InChIKey for 5-Chloro-3-fluoro-2-nitropyridine (CAS No. 1064783-29-4), a heterocyclic aromatic compound with the molecular formula C₅H₂ClFN₂O₂ and a molecular weight of 192.54 g/mol. This pyridine derivative features a nitro (-NO₂) group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 3-position.

Synthetic routes for this compound involve nitration and halogenation reactions under controlled conditions. For example, one method employs concentrated sulfuric acid and potassium persulfate at elevated temperatures (80–100°C) to introduce the nitro group, followed by halogen substitution using fluorinating agents .

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.447

InChI

InChI=1S/C24H22N2O7/c1-29-15-5-3-13(9-18(15)30-2)25-22(27)20-17-7-8-24(33-17)11-26(23(28)21(20)24)14-4-6-16-19(10-14)32-12-31-16/h3-10,17,20-21H,11-12H2,1-2H3,(H,25,27)/t17-,20?,21+,24-/m0/s1

InChI Key

PAAFOUOBLJGIRE-CJWFJHMDSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC6=C(C=C5)OCO6)O3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-Chloro-3-fluoro-2-nitropyridine to related pyridine derivatives are critical for understanding its distinct properties. Below is a detailed comparison with three analogous compounds (Table 1), followed by a discussion of key differences.

Table 1: Comparative Analysis of PAAFOUOBLJGIRE-CJWFJHMDSA-N and Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Log S (ESOL) Bioavailability Score CYP Inhibition
5-Chloro-3-fluoro-2-nitropyridine 1064783-29-4 C₅H₂ClFN₂O₂ 192.54 -NO₂, -Cl, -F 284.3 ± 35.0 -2.14 0.55 Moderate
5-Bromo-3-fluoro-2-nitropyridine 1260774-63-2 C₅H₂BrFN₂O₂ 236.99 -NO₂, -Br, -F 302.1 ± 35.0* -2.32* 0.45* High
5-Chloro-3-fluoropyridin-2-amine 1261700-43-6 C₅H₃ClFN₂ 160.55 -NH₂, -Cl, -F 215.6 ± 25.0* -1.78* 0.65 Low
5-Chloro-3-methyl-2-nitropyridine 1260774-62-1 C₆H₅ClN₂O₂ 186.57 -NO₂, -Cl, -CH₃ 268.9 ± 30.0* -1.95* 0.60 Moderate

*Estimated values based on structural analogs .

Structural and Functional Differences

Halogen Substitution (Cl vs. Br) :

  • Replacing chlorine with bromine in 5-Bromo-3-fluoro-2-nitropyridine increases molecular weight by ~44.45 g/mol, enhancing lipophilicity (Log S decreases from -2.14 to -2.32) and boiling point (284.3°C to 302.1°C). Bromine’s larger atomic radius may improve CYP inhibition due to stronger van der Waals interactions with enzyme active sites .

Nitro (-NO₂) vs. Amine (-NH₂) Groups: 5-Chloro-3-fluoropyridin-2-amine replaces the nitro group with an amine, reducing molecular weight (160.55 g/mol) and TPSA (58.70 Ų → ~40 Ų). The amine group increases solubility (Log S: -1.78 vs. -2.14) and bioavailability (0.65 vs. 0.55) but diminishes CYP inhibition due to reduced electron-withdrawing effects .

Methyl (-CH₃) Substitution :

  • The methyl group in 5-Chloro-3-methyl-2-nitropyridine introduces steric hindrance, slightly lowering the boiling point (268.9°C vs. 284.3°C) and improving solubility (Log S: -1.95) compared to the parent compound. Methyl’s electron-donating effect may counteract the nitro group’s electron-withdrawing properties, moderating reactivity .

Pharmacological and Industrial Implications

  • However, its moderate bioavailability limits oral efficacy compared to the amine derivative .
  • Agrochemicals : Brominated analogs’ higher CYP inhibition could be advantageous in pesticide formulations, whereas methyl-substituted variants may offer better environmental stability.

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